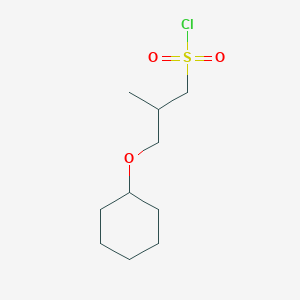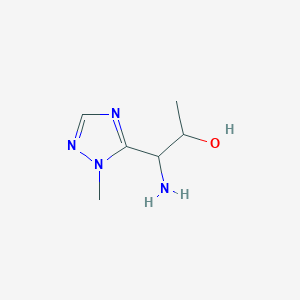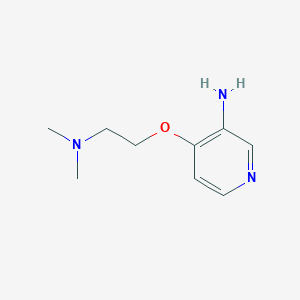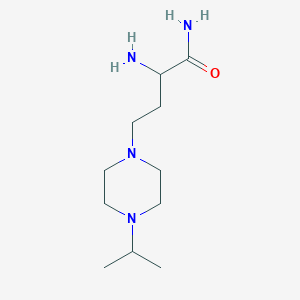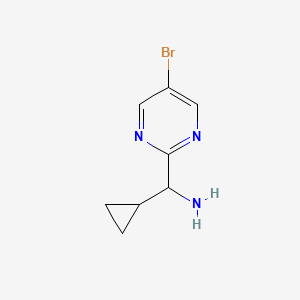
(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine is a chemical compound with the molecular formula C8H10BrN3 and a molecular weight of 228.09 g/mol It is characterized by the presence of a bromopyrimidine ring attached to a cyclopropylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine typically involves the reaction of 5-bromopyrimidine with cyclopropylmethanamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative, while oxidation may produce a pyrimidine N-oxide .
Scientific Research Applications
(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The cyclopropylmethanamine group may enhance the compound’s binding affinity and specificity by fitting into hydrophobic pockets of the target proteins .
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyrimidin-2-yl)methanamine: Lacks the cyclopropyl group, which may affect its binding properties and reactivity.
(2-(5-Bromopyrimidin-2-yl)cyclopropyl)methanamine: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.
Uniqueness
(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine is unique due to the combination of the bromopyrimidine ring and the cyclopropylmethanamine group. This structural arrangement provides distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C8H10BrN3 |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
(5-bromopyrimidin-2-yl)-cyclopropylmethanamine |
InChI |
InChI=1S/C8H10BrN3/c9-6-3-11-8(12-4-6)7(10)5-1-2-5/h3-5,7H,1-2,10H2 |
InChI Key |
VKMVWTCBCHSHKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=NC=C(C=N2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


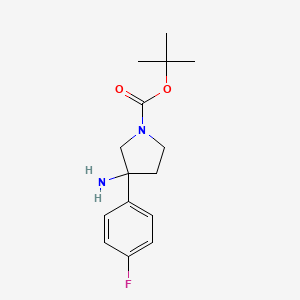
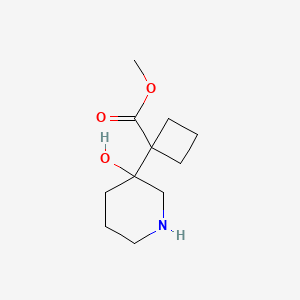
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13628691.png)
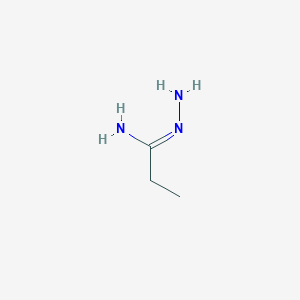
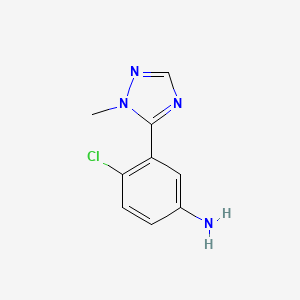


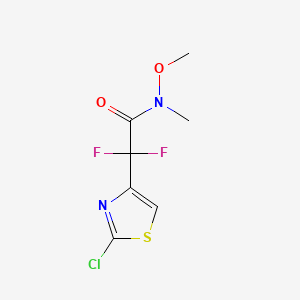
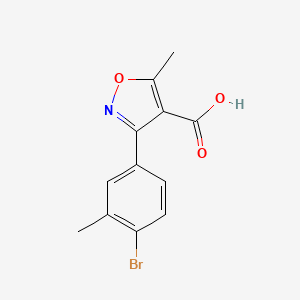
![2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid](/img/structure/B13628737.png)
